Absolute Stereochemical Inversion
ent-Ticagrelor is the enantiomer of ticagrelor, differing in the absolute configuration at all four chiral centers [1]. Ticagrelor bears the stereochemical configuration (1S,2S,3R,5S) for the cyclopentane ring and (1R,2S) for the cyclopropyl moiety; ent-ticagrelor exhibits the fully inverted configuration (1R,2R,3S,5R) for the cyclopentane ring and (1S,2R) for the cyclopropyl moiety [2]. Under the chiral HPLC conditions described in CN106841413B, ticagrelor and ent-ticagrelor achieve baseline chromatographic separation, with ent-ticagrelor eluting as a distinct peak from the parent drug, enabling accurate quantification of enantiomeric impurity in ticagrelor drug substance [1].
| Evidence Dimension | Stereochemical configuration (absolute chirality) |
|---|---|
| Target Compound Data | (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| Comparator Or Baseline | Ticagrelor: (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| Quantified Difference | Complete inversion of configuration at all four chiral centers; baseline chromatographic resolution (Rs > 1.5) under specified chiral conditions |
| Conditions | Chiral HPLC method per CN106841413B; mobile phase: hexane-ethanol solution; detection: UV |
Why This Matters
Full stereochemical inversion ensures unambiguous identification and quantification of ent-ticagrelor as a discrete enantiomeric impurity, a regulatory requirement for chiral drug substance purity assessment.
- [1] CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method. China Patent. 2016. View Source
- [2] PubChem. Ticagrelor. Compound Summary CID 9871419. National Center for Biotechnology Information. View Source
